molecular formula C4H3BrN2O4S2 B14487052 2-Bromo-5-nitrothiophene-3-sulfonamide CAS No. 64729-03-9

2-Bromo-5-nitrothiophene-3-sulfonamide

Cat. No.: B14487052
CAS No.: 64729-03-9
M. Wt: 287.1 g/mol
InChI Key: XIZORPKYDYZHHY-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrothiophene-3-sulfonamide is a heteroaryl halide compound that features a thiophene ring substituted with bromine, nitro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-nitrothiophene-3-sulfonamide can be synthesized through a multi-step process starting from thiophene. The general synthetic route involves:

    Bromination: Thiophene is brominated to introduce a bromine atom at the 2-position.

    Nitration: The brominated thiophene undergoes nitration to introduce a nitro group at the 5-position.

    Sulfonamidation: The nitro-bromothiophene is then subjected to sulfonamidation to introduce the sulfonamide group at the 3-position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Reduction Reactions: The major product is 2-amino-5-nitrothiophene-3-sulfonamide.

    Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrothiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitrothiophene: Lacks the sulfonamide group but shares the bromine and nitro substitutions.

    5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom and an aldehyde group instead of a nitro group.

    2-Nitrothiophene: Contains a nitro group but lacks the bromine and sulfonamide groups.

Uniqueness

2-Bromo-5-nitrothiophene-3-sulfonamide is unique due to the presence of all three functional groups (bromine, nitro, and sulfonamide) on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-bromo-5-nitrothiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZORPKYDYZHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60794317
Record name 2-Bromo-5-nitrothiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60794317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64729-03-9
Record name 2-Bromo-5-nitrothiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60794317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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